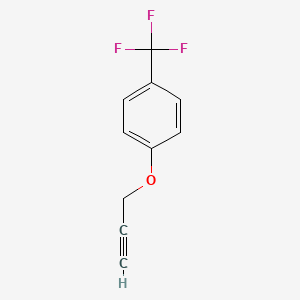3-(p-Trifluoromethylphenoxy)-1-propyne
CAS No.: 63878-78-4
Cat. No.: VC13393428
Molecular Formula: C10H7F3O
Molecular Weight: 200.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63878-78-4 |
|---|---|
| Molecular Formula | C10H7F3O |
| Molecular Weight | 200.16 g/mol |
| IUPAC Name | 1-prop-2-ynoxy-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C10H7F3O/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h1,3-6H,7H2 |
| Standard InChI Key | BRORDTRRXFYCDZ-UHFFFAOYSA-N |
| SMILES | C#CCOC1=CC=C(C=C1)C(F)(F)F |
| Canonical SMILES | C#CCOC1=CC=C(C=C1)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-(p-Trifluoromethylphenoxy)-1-propyne (C10H7F3O) consists of:
-
Propargyl group: A terminal alkyne (HC≡C-CH2-) enabling participation in Huisgen cycloaddition (click chemistry).
-
Ether linkage: Connects the propargyl group to a para-substituted trifluoromethylphenyl ring.
-
Trifluoromethyl group: Introduces electron-withdrawing effects, enhancing lipophilicity and metabolic stability .
Table 1: Inferred Physicochemical Properties
Synthetic Routes and Optimization
Williamson Ether Synthesis
A plausible method involves reacting propargyl bromide with p-trifluoromethylphenol in the presence of a strong base (e.g., KOtBu):
Nucleophilic Aromatic Substitution
Using propargyl alcohol and 1-chloro-4-trifluoromethylbenzene:
Stability and Reactivity
Thermal and Chemical Stability
-
Thermal Decomposition: Predicted to occur above 200°C, releasing CO and CF3-containing fragments .
-
Hydrolysis Resistance: The electron-withdrawing CF3 group stabilizes the ether bond against acidic/basic hydrolysis compared to non-fluorinated analogs .
Reactivity in Organic Transformations
-
Click Chemistry: The terminal alkyne undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, useful in bioconjugation .
-
Hydrogenation: Catalytic hydrogenation (Pd/C) yields 3-(p-trifluoromethylphenoxy)-propane, a saturated ether .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃):
Infrared (IR) Spectroscopy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume